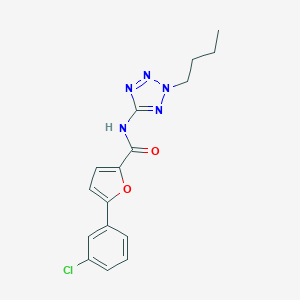![molecular formula C19H21BrFN5O2S B283315 N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine](/img/structure/B283315.png)
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine, also known as BMT-126, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMT-126 is a selective serotonin receptor agonist, which means that it can bind to specific serotonin receptors in the brain and activate them.
Scientific Research Applications
1. Analytical Detection and Quantification
A study by Poklis et al. (2014) details a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method developed for the detection and quantification of similar compounds like 25B-NBOMe, a derivative of N-benzyl phenethylamines, in serum and urine. This method is essential for clinical toxicology testing, especially in cases of intoxication or overdose involving novel psychoactive substances (Poklis et al., 2014).
2. Photochemical and Photophysical Properties
Research by Pişkin et al. (2020) on zinc phthalocyanine derivatives, including compounds with similar structural features, highlights their significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them viable as Type II photosensitizers in medical applications (Pişkin et al., 2020).
3. Identification in Forensic Analysis
A study by Lum et al. (2016) discusses the identification of NBOMe compounds, including 25X-NBOMe and its analogs, by gas chromatography–mass spectrometry analysis. This analytical technique is crucial for the routine analysis of new psychoactive substances in forensic laboratories, aiding in legal and criminal investigations related to drug abuse (Lum et al., 2016).
properties
Molecular Formula |
C19H21BrFN5O2S |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H21BrFN5O2S/c1-26-19(23-24-25-26)29-8-7-22-11-14-9-16(20)18(17(10-14)27-2)28-12-13-3-5-15(21)6-4-13/h3-6,9-10,22H,7-8,11-12H2,1-2H3 |
InChI Key |
SZWDKYLRWWCXMV-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![N-{2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283252.png)